REACTION_CXSMILES
|
C(O[C:4](=S)[S:5][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([Br:16])[CH:7]=1)C.[OH-].[K+].[CH2:20](Br)C.C([O-])([O-])=O.[K+].[K+]>O.CCO>[Br:16][C:8]1[CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=[C:6]([S:5][CH2:4][CH3:20])[CH:7]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
this mix was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
at reflux (under nitrogen) for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After this period the reaction mixture was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with diethyl ether (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporation in vacuo the crude thiol
|
Type
|
DISSOLUTION
|
Details
|
was dissolved into 50 mL of acetone
|
Type
|
STIRRING
|
Details
|
the mixture was stirring at ambient temperature (under nitrogen) for 6 hours
|
Duration
|
6 h
|
Type
|
WAIT
|
Details
|
After this period the mixture was
|
Type
|
FILTRATION
|
Details
|
gravity filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)C(F)(F)F)SCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |